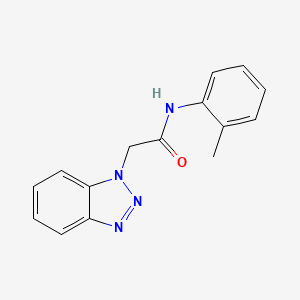

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-11-6-2-3-7-12(11)16-15(20)10-19-14-9-5-4-8-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMRONYKXIDTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide typically involves the reaction of 1H-1,2,3-benzotriazole with an appropriate acylating agent in the presence of a base. The reaction conditions may vary, but common reagents include acetic anhydride or acetyl chloride, and bases such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The benzotriazole ring can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H17N5O, with a molecular weight of 339.3 g/mol. Its structure includes a benzotriazole moiety, which is known for its ability to interact with biological systems and materials.

Antiviral Activity

Recent studies have highlighted the potential of benzotriazole derivatives, including 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide, in antiviral research. For instance, research focused on non-covalent inhibitors of SARS-CoV-2 demonstrated that benzotriazole-based compounds exhibit significant antiviral properties. In one study, a related compound showed robust inhibition against SARS-CoV-2 protease, suggesting that benzotriazole derivatives could serve as lead compounds for developing antiviral therapies .

Anticancer Properties

Benzotriazole derivatives have also been studied for their anticancer activities. A study demonstrated that certain benzotriazole compounds exhibited cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation. The specific role of this compound in these processes remains an area for further exploration .

UV Stabilizers

Benzotriazoles are widely recognized as effective UV stabilizers in polymer formulations. The incorporation of this compound into plastics can enhance their resistance to UV radiation, thereby prolonging the lifespan of materials exposed to sunlight. This application is particularly relevant in industries such as automotive and construction where material degradation due to UV exposure can lead to significant economic losses.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

In a study investigating the efficacy of benzotriazole derivatives against SARS-CoV-2, researchers synthesized a series of compounds including analogs of this compound. They observed significant reductions in viral RNA loads in treated models compared to controls. This establishes a promising foundation for future drug development targeting viral infections .

Case Study 2: Material Durability

A comparative analysis was conducted on various benzotriazole compounds used as UV stabilizers in polyvinyl chloride (PVC). The inclusion of this compound resulted in enhanced resistance to photodegradation over standard formulations without UV stabilizers. This demonstrates its practical application in extending the lifespan and performance of plastic materials exposed to harsh environmental conditions.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, proteins, and enzymes, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aryl/Amide Groups

The biological activity of benzotriazole-acetamide derivatives is highly dependent on the substituents attached to the phenyl ring. Key comparisons include:

N-Phenyl Derivatives

- 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide (8a-d): These derivatives exhibited lower antibacterial potency compared to other analogs, such as [(1H-benzotriazol-1-ylacetyl)amino]acetic acid derivatives (7a-e). The absence of substituents on the phenyl ring likely reduces lipophilicity and target interaction .

N-(2-Methylphenyl) Derivative (Target Compound)

N-(Fluorobenzyl) Derivatives

- Compounds 38 and 39 ():

These thioacetamide-triazoles with fluorobenzyl groups (e.g., 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide) showed MIC values of 32 µg/mL and 16 µg/mL against Escherichia coli, respectively. The electron-withdrawing fluorine atom and sulfanyl group may enhance target binding compared to acetamide-linked analogs .

Heterocyclic Modifications

Benzimidazole-Triazole Hybrids

- Compounds 13 and 17 ():

These hybrids (e.g., 2-{4-[(1-benzoylbenzimidazol-2-ylthio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide) demonstrated significant anti-HCV activity . The benzimidazole-thioether and para-nitro groups likely contribute to enhanced interactions with viral enzymes, a feature absent in the target compound .

Benzothiazole Derivatives

- N-(1,3-Benzothiazol-2-yl)-2-(1H-benzotriazol-1-yl)acetamide (): This analog replaces the 2-methylphenyl group with a benzothiazole ring. Benzothiazoles are known for their antimicrobial and anticancer properties, suggesting that this substitution could shift activity toward different biological targets .

Physicochemical Properties

- Steric Effects: Ortho-substituents (e.g., 2-methyl) may hinder binding to flat enzymatic active sites compared to para-substituted analogs .

Biological Activity

2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. Benzotriazole derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound, highlighting relevant research findings and case studies.

- Molecular Formula : C15H15N3O

- Molecular Weight : 253.30 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that benzotriazole derivatives possess significant antimicrobial properties. A study demonstrated that various benzotriazole compounds exhibited activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with bulky hydrophobic groups showed enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical strains with minimal inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .

Antifungal Activity

Benzotriazole compounds have also been evaluated for antifungal activity. In vitro studies indicated that certain derivatives were effective against Candida albicans and Aspergillus niger, with MIC values between 1.6 and 25 μg/mL. The introduction of electron-withdrawing groups in the benzotriazole structure was found to enhance antifungal efficacy .

Antitumor Activity

The potential antitumor effects of benzotriazole derivatives have been explored in various cancer cell lines. For instance, some compounds demonstrated cytotoxic effects on human breast cancer cells (MCF-7), with IC50 values indicating significant growth inhibition. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

A comparative study assessed the antimicrobial effects of this compound against a panel of bacterial strains. Results indicated that it inhibited the growth of Escherichia coli and Bacillus subtilis, with particular effectiveness noted at concentrations as low as 25 μg/mL. -

Evaluation of Antifungal Properties :

In another investigation focusing on antifungal activity, the compound was tested against clinical isolates of Candida. The results showed a dose-dependent response with significant fungal growth inhibition at higher concentrations. -

Antitumor Activity Assessment :

A study involving human cancer cell lines revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A widely used approach involves coupling reactions between benzotriazole derivatives and substituted acetamides. For example, click chemistry (Cu-catalyzed azide-alkyne cycloaddition) has been employed to synthesize analogous triazole-acetamide compounds, achieving yields of 75–95% under mild conditions (DMF/H₂O/n-butanol solvent system, 20°C, 12 hours) . Optimization includes adjusting catalysts (e.g., Cu(I)), solvent polarity, and stoichiometric ratios of reactants. Elemental analysis (C, H, N) and TLC (Rf ~0.30–0.31 in CH₂Cl₂:MeOH) are critical for monitoring purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation (e.g., acetamide NH at δ ~8–10 ppm).

- Mass Spectrometry (HR-MS) : For molecular ion validation (e.g., [M+H]⁺ peaks matching theoretical mass).

- Elemental Analysis : To verify %C, %H, and %N (discrepancies ≤0.5% indicate purity; see example Calculated C 52.12% vs. Found C 52.12%) .

- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between benzotriazole and phenyl rings) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (evidenced by safety sheets recommending fresh air exposure if inhaled) .

- PPE : Gloves and goggles to prevent skin/eye contact (wash with soap/water for 15 minutes if exposed).

- First Aid : Immediate medical consultation for ingestion or prolonged exposure .

Advanced Research Questions

Q. How can contradictions in spectral or elemental analysis data be resolved during characterization?

- Methodological Answer : Discrepancies in elemental analysis (e.g., N% 17.32% calculated vs. 18.65% found) may arise from residual solvents or incomplete drying. Cross-validate with:

- Thermogravimetric Analysis (TGA) : Detect solvent/moisture content.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular formula independently.

- Recrystallization : Purify using mixed solvents (e.g., CH₂Cl₂:MeOH) to improve crystallinity and reduce impurities .

Q. What strategies are effective for improving the yield of benzotriazole-acetamide derivatives in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : For example, in a 11-step synthesis of a related acetamide, yields increased from 2% to 5% by:

- Using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in CH₂Cl₂ at 273 K .

- Adjusting pH during workup (e.g., HCl acidification to precipitate intermediates) .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance regioselectivity .

Q. How can computational modeling predict the biological activity or stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Molecular Docking : Simulate interactions with target proteins (e.g., benzotriazole’s affinity for metalloenzymes) using software like AutoDock.

- Solubility Prediction : Use Hansen solubility parameters to optimize solvent systems for crystallization .

Q. What in vitro assays are suitable for evaluating the biological activity of benzotriazole-acetamide derivatives?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria).

- Enzyme Inhibition : UV-Vis kinetics for measuring IC₅₀ against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity).

- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to assess therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.